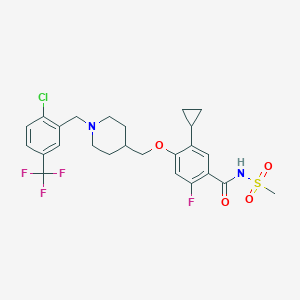

4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H27ClF4N2O4S and its molecular weight is 563. The purity is usually 95%.

BenchChem offers high-quality 4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pain Management

GX-201 is a potent and selective blocker of the Na(v)1.7 channel, with an IC({50}) of 3.2 nM . This channel is critical in the transmission of pain signals. The compound’s ability to selectively inhibit Na(_v)1.7 makes it a promising candidate for the development of new analgesics, particularly for conditions like chronic neuropathic pain . Its efficacy in suppressing neuropathic pain has been demonstrated in a mouse diabetic neuropathy model .

Neurological Research

Due to its selectivity for Na(_v)1.7 over other sodium channels such as Na(_v)1.1, Na(_v)1.2, and Na(_v)1.6, GX-201 can be used to study the role of these channels in neurological functions and disorders . It can help in understanding the pathophysiology of diseases where Na(_v)1.7 is implicated, such as certain forms of epilepsy and inherited erythromelalgia .

Drug Development

The prolonged residency time of GX-201 on the Na(_v)1.7 channel suggests that it could lead to the development of drugs with longer-lasting effects . This characteristic is particularly beneficial for conditions that require sustained medication regimes, potentially reducing the frequency of dosing and improving patient compliance .

Pharmacokinetics Studies

Chronic dosing of GX-201 has shown to increase the compound’s potency approximately tenfold, which provides insights into its pharmacokinetics . This information is crucial for determining appropriate dosing schedules and understanding how the compound interacts with the body over time .

Genetic Research

The selective inhibition of Na(_v)1.7 by GX-201 can be utilized in genetic research to study the effects of gene mutations on sodium channel function . This can contribute to the development of gene therapies for conditions associated with sodium channelopathies .

Molecular Biology

GX-201 can be used as a tool in molecular biology to dissect the molecular mechanisms underlying sodium channel function and regulation . It can aid in the identification of new molecular targets for therapeutic intervention .

Toxicology

The safety profile of GX-201 can be assessed in toxicological studies to determine its potential side effects and therapeutic window . This is a vital step in the preclinical development of any new drug .

Biophysical Studies

Researchers can use GX-201 to perform biophysical studies on the kinetics and dynamics of Na(_v)1.7 channel interactions . This can provide a deeper understanding of how structural changes in the channel affect its function .

Mécanisme D'action

Target of Action

GX-201, also known as “4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide”, is a selective inhibitor of the NaV1.7 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is thereby involved in neuronal excitability .

Mode of Action

GX-201 interacts with the NaV1.7 sodium channel and inhibits its function . The compound has an IC50 of less than 3.2 nM for hNaV1.7, indicating a strong affinity for this channel . By blocking these channels, GX-201 prevents sodium ions from entering the neuron, thus inhibiting the generation and conduction of action potentials .

Biochemical Pathways

The NaV1.7 channel is involved in the propagation of action potentials in neurons. By selectively blocking these channels, GX-201 can affect the excitability of neurons and thus influence various biochemical pathways related to pain perception and signal transduction .

Pharmacokinetics

The pharmacokinetic properties of GX-201 are characterized by a relatively long half-life in mice

Result of Action

The primary result of GX-201’s action is the production of analgesia, or pain relief . It achieves this by inhibiting nociceptive responses induced by substances such as formalin and by reducing inflammatory pain caused by agents like complete Freund’s adjuvant (CFA) . The analgesic effect of GX-201 is observed at a free plasma concentration about three times the IC50 for high-affinity channel block .

Propriétés

IUPAC Name |

4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBPOTYVFWNSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClF4N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2924446.png)

![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)

![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)